1,2-Dichloro-2-methylpropane
Overview
Description
1,2-Dichloro-2-methylpropane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Like many organic compounds, it may interact with various enzymes and proteins within the body, altering their function and potentially leading to various physiological effects .
Mode of Action
It is known that the compound can be synthesized through the reaction of isobutene with chlorine in the presence of a catalyst . This suggests that the compound may undergo similar reactions within the body, potentially leading to the formation of new compounds or the modification of existing ones .
Biochemical Pathways
Given its chemical structure, it may be involved in reactions related to the metabolism of halogenated organic compounds .
Pharmacokinetics
Given its chemical properties, it is likely that the compound is lipophilic and may therefore be readily absorbed and distributed throughout the body .
Result of Action
Like many organic compounds, it may have various physiological effects depending on its concentration and the specific biological context .
Action Environment
The action, efficacy, and stability of 1,2-Dichloro-2-methylpropane may be influenced by various environmental factors. For example, the compound’s reactivity and stability may be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s effects may be influenced by the specific biological environment within the body, including the presence of various enzymes and other biomolecules .
Properties
IUPAC Name |
1,2-dichloro-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPNDCHKFIHPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870661 | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-37-6, 27177-44-2 | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, dichloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DICHLORO-2-METHYLPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of 1,2-Dichloro-2-methylpropane in iron-catalyzed reactions?
A1: this compound often acts as an oxidant in iron-catalyzed reactions. [, , , ] This means it facilitates the desired transformation by accepting electrons from the reacting species, enabling the catalytic cycle to proceed.
Q2: Are there specific reaction types where this compound is particularly effective?
A2: Yes, this compound has proven effective in several iron-catalyzed reactions, including:
- Direct arylation: It enables the coupling of nitrogen-containing aromatic compounds with arylzinc reagents, forming new C-C bonds. [] This reaction is directed by a neighboring nitrogen atom, leading to selective arylation.
- Olefinic C-H bond activation: It enables the stereospecific substitution of olefinic C-H bonds with aryl Grignard reagents. [] This reaction utilizes a directing group, such as pyridine or imine, for site selectivity.
- Benzannulation reactions: It facilitates the formation of phenanthrene derivatives from alkynes and specific Grignard reagents (biaryl, heteroarylphenyl, or alkenylphenyl). [] This reaction highlights the potential of this compound in constructing complex polycyclic aromatic structures.
Q3: What are the advantages of using this compound in iron-catalyzed reactions compared to other oxidants?
A3: While a direct comparison with other oxidants is not explicitly discussed in the provided literature, several advantages can be inferred:
- Mild Reaction Conditions: Reactions employing this compound often proceed under mild conditions, typically at 0 °C or room temperature. [, , ] This is crucial for the synthesis of complex molecules that may be sensitive to harsh conditions.
- High Reaction Rates: Some reactions exhibit remarkably fast kinetics, reaching completion within minutes. [] This efficiency is valuable for time-sensitive synthetic applications.
- Tolerance to Functional Groups: The presence of this compound does not appear to hinder the incorporation of various functional groups in the product molecules. [, ] This compatibility broadens the scope of accessible molecules.
Q4: Does the structure of this compound influence its effectiveness in these reactions?
A4: While the provided literature focuses on the application of this compound, understanding the impact of structural modifications on its reactivity would require further investigation. Exploring alternative dichloroalkanes could reveal valuable insights into structure-activity relationships and potentially lead to the discovery of even more effective reagents. []
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